![molecular formula C12H4Cl4N2O4S2 B13864532 1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene is an organic compound with a complex structure It is characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring, along with a disulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like peroxytrifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of molecular oxygen and iron (ii) phthalocyanine as a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of nitro and disulfanyl groups allows the compound to participate in redox reactions and form covalent bonds with target molecules, thereby modulating their activity .
類似化合物との比較
Similar Compounds
1,3-Dichloro-2-nitrobenzene: Shares the dichloro and nitro groups but lacks the disulfanyl linkage.
2,6-Dichloroiodobenzene: Contains similar chlorine substitutions but differs in the presence of an iodine atom.
1,3-Dichloro-2-propanol: A simpler compound with dichloro and hydroxyl groups.
特性
分子式 |
C12H4Cl4N2O4S2 |
|---|---|
分子量 |
446.1 g/mol |
IUPAC名 |
1,3-dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene |
InChI |
InChI=1S/C12H4Cl4N2O4S2/c13-7-1-5(17(19)20)2-8(14)11(7)23-24-12-9(15)3-6(18(21)22)4-10(12)16/h1-4H |
InChIキー |
BPWJJBOHKOZIKO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)SSC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
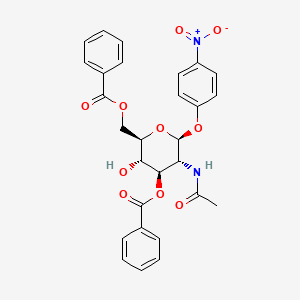
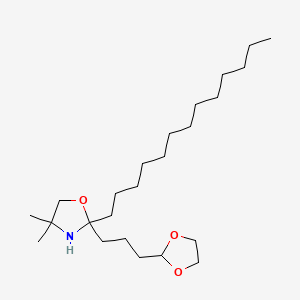
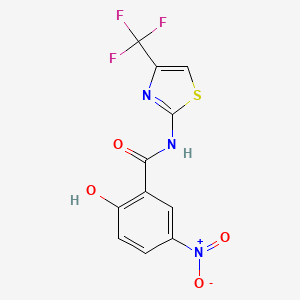
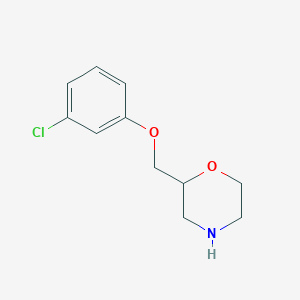
![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)
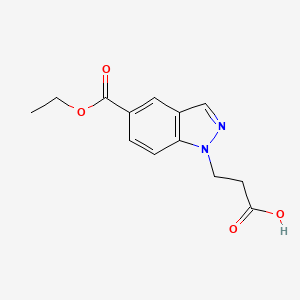
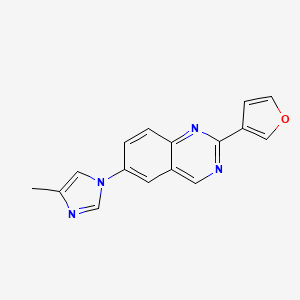
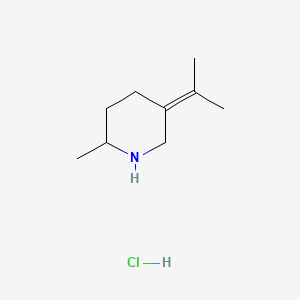
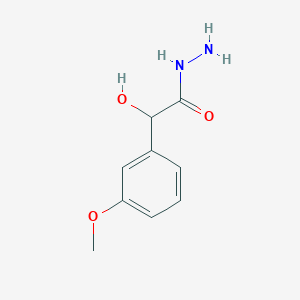
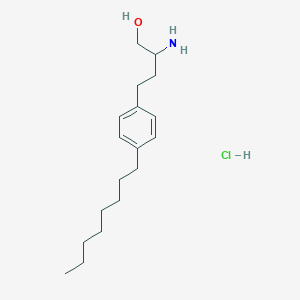
![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
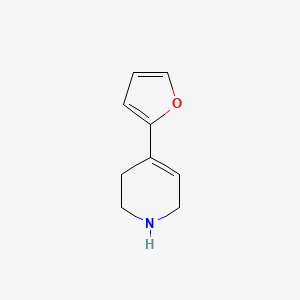
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
